molecular formula C21H15N5O2S2 B6553954 3-benzyl-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040650-64-3

3-benzyl-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6553954
CAS No.: 1040650-64-3
M. Wt: 433.5 g/mol
InChI Key: FMCUCYBBTJRJHN-UHFFFAOYSA-N
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Description

The compound 3-benzyl-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one features a thieno[3,2-d]pyrimidin-4-one core, a bicyclic heterocycle known for its pharmacological relevance. Key structural attributes include:

  • Position 2: A sulfanyl group linked to a methyl-substituted 1,2,4-oxadiazole ring, which is further substituted with a pyridin-2-yl moiety.

This scaffold is structurally distinct from conventional pyrimidine derivatives due to the fused thiophene ring and the strategic placement of sulfur and nitrogen atoms, which may influence electronic properties and bioavailability.

Properties

IUPAC Name

3-benzyl-2-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O2S2/c27-20-18-15(9-11-29-18)23-21(26(20)12-14-6-2-1-3-7-14)30-13-17-24-19(25-28-17)16-8-4-5-10-22-16/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCUCYBBTJRJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis

    • The starting material is typically a benzyl halide, which undergoes a nucleophilic substitution reaction with a thienopyrimidinone derivative.

    • Conditions: The reaction is performed in anhydrous ethanol, using a base such as potassium carbonate, at reflux temperature.

  • Formation of Oxadiazole Ring

    • The intermediate is then treated with pyridine-2-carboxylic acid hydrazide to form the oxadiazole ring.

    • Conditions: The reaction typically occurs in the presence of phosphorus oxychloride as a dehydrating agent.

Industrial Production Methods

The industrial-scale production of this compound involves optimized reaction conditions to maximize yield and purity. Solvent systems and catalysts are carefully selected to ensure efficient synthesis, often incorporating continuous flow processes to enhance throughput and consistency.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation

    • The compound can undergo oxidative reactions primarily on the sulfur atom, leading to sulfoxide or sulfone derivatives.

    • Common Reagents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction

    • The nitro groups in the compound can be reduced to amines.

    • Common Reagents: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

  • Substitution

    • Electrophilic substitution reactions can occur at the aromatic rings, introducing various functional groups.

    • Common Reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed

Depending on the reaction conditions, the major products can include sulfoxides, sulfones, amines, and various substituted aromatic derivatives. Each reaction pathway offers potential for further functionalization, expanding the compound's applicability in synthesis.

Scientific Research Applications

Chemistry

  • Catalysts: : The unique structure allows the compound to act as a ligand in coordination chemistry, forming complexes with transition metals.

  • Materials Science: : Used in the development of organic semiconductors and polymers.

Biology

  • Antimicrobial Agents: : Exhibits activity against a range of bacterial and fungal strains, making it a candidate for antimicrobial drug development.

  • Enzyme Inhibition: : Potential inhibitor of certain enzymatic pathways due to its structural mimicry of natural substrates.

Medicine

  • Cancer Research: : Investigated for its potential in inhibiting cancer cell proliferation by targeting specific signaling pathways.

  • Neuroprotective Agents: : Shows promise in protecting neural cells from oxidative stress, indicating potential in treating neurodegenerative diseases.

Industry

  • Agriculture: : Used as a lead compound in the development of pesticides and herbicides.

  • Pharmaceuticals: : Basis for the synthesis of novel therapeutic agents.

Mechanism of Action

Molecular Targets and Pathways

  • The compound interacts with multiple molecular targets, including enzymes and receptors.

  • Enzyme Inhibition: : It may inhibit enzymes by binding to the active site or allosteric sites, thus blocking substrate access or altering enzyme conformation.

  • Receptor Modulation: : It can act as an agonist or antagonist at various receptor sites, modulating cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-Benzyl, 2-(oxadiazolylmethylsulfanyl) 420.14 Oxadiazole-pyridine hybrid, sulfur-rich scaffold
3-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]-1-[4-(trifluoromethoxy)benzyl]pyridin-2(1H)-one Pyridin-2(1H)-one 3-Oxadiazolyl, 4-(trifluoromethoxy)benzyl 433.07 Trifluoromethoxy group (electron-withdrawing), thiophene-oxadiazole linkage
2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one 3-Propenyl, 2-(methylisoxazolylmethylsulfanyl), 5-(4-methylphenyl) 423.14 Isoxazole substituent, propenyl group (conformational flexibility)
2-[Benzyl(methyl)amino]-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Thiazolidinone substituent, benzyl-methylamino group 522.67 (calculated) Thiazolidinone ring (redox-active), extended conjugation

Functional Group Implications

Oxadiazole vs. Isoxazole Substituents

  • The pyridin-2-yl group further enhances π-stacking interactions compared to the methylphenyl group in .
  • The trifluoromethoxy group in ’s compound increases lipophilicity (logP ~3.5 estimated) compared to the benzyl group (logP ~2.8 estimated), which may influence blood-brain barrier penetration .

Sulfanyl Group Variations

  • The sulfanyl linker in the target compound and ’s derivative serves as a flexible spacer, but the oxadiazole-methylsulfanyl moiety may confer greater rigidity than the isoxazole-methylsulfanyl group .

Heterocyclic Cores

  • Thieno[3,2-d]pyrimidin-4-one (target) vs.

Research Findings and Implications

While biological data for the target compound are unavailable in the provided evidence, structural analogs offer insights:

  • Electron-Withdrawing Groups : The trifluoromethoxy group in ’s compound may enhance stability but reduce solubility compared to the target’s benzyl group .
  • Sulfur-Containing Cores: Thieno-pyrimidinones (target and ) exhibit higher calculated polar surface areas (~90 Ų) than pyrido-pyrimidinones (~75 Ų), suggesting improved aqueous solubility .

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